molecular formula C17H18O B14632861 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- CAS No. 55027-91-3

6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro-

Cat. No.: B14632861
CAS No.: 55027-91-3
M. Wt: 238.32 g/mol
InChI Key: SEHRMVZYNQNPSO-UHFFFAOYSA-N
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Description

6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- is a complex organic compound with the molecular formula C₁₇H₁₈O and a molecular weight of 238.3242 This compound is characterized by its unique structure, which includes a methanobenzocyclododecene core with multiple hydrogenated positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- typically involves multi-step organic reactions. The initial step often includes the formation of the cyclododecene ring, followed by the introduction of the methano bridge and the ketone functional group. Common reagents used in these reactions include cyclododecatriene, methylene iodide, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanone: Similar in structure but lacks the methano bridge.

    Benzocyclododecene: Similar core structure but different functional groups.

    Hexahydrobenzocyclododecene: Similar hydrogenation pattern but different substituents.

Uniqueness

6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- is unique due to its specific combination of a methano bridge and a ketone functional group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

55027-91-3

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

tricyclo[8.6.1.03,8]heptadeca-1,3,5,7,9-pentaen-17-one

InChI

InChI=1S/C17H18O/c18-17-15-9-3-1-2-4-10-16(17)12-14-8-6-5-7-13(14)11-15/h5-8,11-12H,1-4,9-10H2

InChI Key

SEHRMVZYNQNPSO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=CC3=CC=CC=C3C=C(C2=O)CC1

Origin of Product

United States

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